2-Methyl-4-octanone finds application in the field of proteomics research as a building block ketone []. Proteomics is the large-scale study of proteins within an organism, including their structure, function, interactions, and modifications.
Building block ketones, like 2-Methyl-4-octanone, are used in the synthesis of specific peptides. Peptides are short chains of amino acids that can be used to probe protein function or target specific protein interactions []. By incorporating 2-Methyl-4-octanone into a peptide sequence, researchers can introduce certain chemical properties or functionalities that may be useful for their experiments.
For instance, 2-Methyl-4-octanone can be used to create photocleavable linkers within a peptide. These linkers are susceptible to light and can be cleaved upon exposure, allowing researchers to control the release of a molecule attached to the peptide []. This technique can be valuable in studying protein-protein interactions or targeted drug delivery.
2-Methyl-4-octanone is an organic compound classified as a ketone, with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is characterized by its structure, which includes a methyl group at the second carbon and a ketone functional group at the fourth carbon. This compound is utilized primarily as a building block in proteomics research and serves as an intermediate in pharmaceutical synthesis .
Physical properties include a boiling point of 180°C and a refractive index of 1.415. The compound is stored under cool and dry conditions, away from oxidizing agents, to maintain its stability .
These reactions highlight its utility in organic synthesis, particularly in generating more complex molecules from simpler precursors .
Several methods exist for synthesizing 2-Methyl-4-octanone:
These synthetic routes allow for the production of this compound in varying scales for research and industrial purposes .
2-Methyl-4-octanone is primarily used in:
Its versatility makes it valuable across multiple scientific disciplines .
Several compounds share structural similarities with 2-Methyl-4-octanone. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Octanone | C8H16O | One carbon shorter; commonly used as a solvent. |
2-Pentanone | C5H10O | Shorter chain; used in organic synthesis. |
3-Methyl-3-heptanone | C8H16O | Contains a methyl group at the third position; less common in research. |
2-Methyl-4-octanone stands out due to its specific position of functional groups and its application as a building block in proteomics, which may not be as prevalent among similar compounds .
2-Methyl-4-octanone is an organic ketone compound with the molecular formula C₉H₁₈O [1] [2]. The compound has a molecular weight of 142.24 grams per mole [3] [4]. The structural representation can be expressed through the simplified molecular input line entry system notation as CCCCC(=O)CC(C)C [1] [5]. The compound belongs to the ketone functional group class, characterized by the presence of a carbonyl group (C=O) at the fourth carbon position of the octane chain [1] [2].
The molecular structure consists of an eight-carbon backbone chain with a methyl substituent at the second carbon position and a ketone functional group at the fourth carbon position [1] [5]. The International Chemical Identifier representation is InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 [1] [2]. The compound is also known by alternative names including 2-methyloctan-4-one, 4-octanone 2-methyl-, and n-butyl isobutyl ketone [1] [4].
According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 2-methyloctan-4-one [1] [5]. The naming follows the standard ketone nomenclature where the longest carbon chain containing the carbonyl group serves as the parent chain [1]. The octane backbone provides the base name, with the ketone suffix "one" indicating the carbonyl functional group at position four [1] [5]. The methyl substituent at the second carbon position is designated by the "2-methyl" prefix [1] [5].
The Chemical Abstracts Service registry number for 2-methyl-4-octanone is 7492-38-8 [1] [2] [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is ICSKJDZASFIJQK-UHFFFAOYSA-N [1] [2] [6]. These standardized identifiers ensure unambiguous identification of the compound in chemical databases and literature [1] [2].
The molecular structure of 2-methyl-4-octanone contains one chiral center located at the second carbon position where the methyl substituent is attached [7] [8]. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, the carbonyl-containing chain segment, and the terminal methyl group [7] [8]. The presence of this stereogenic center means that the compound can exist as two enantiomeric forms [7] [8].
The boiling point of 2-methyl-4-octanone is reported to be 180°C at standard atmospheric pressure [9] [10] [11]. This boiling point is consistent with other ketones of similar molecular weight and structure [9] [11]. The melting point of the compound has been estimated to be -18.52°C [9] [10] [11]. These thermal properties reflect the intermolecular forces present in the compound, including van der Waals interactions and dipole-dipole interactions associated with the carbonyl group [9] [11].
The relatively high boiling point compared to hydrocarbons of similar molecular weight is attributed to the polar nature of the carbonyl functional group, which increases intermolecular interactions [9] [11]. The negative melting point indicates that the compound remains liquid at room temperature under standard conditions [9] [11].
The refractive index of 2-methyl-4-octanone is reported to be 1.4150 [9] [10] [11]. This optical property provides important information about the compound's molecular density and polarizability [9] [11]. The refractive index value is consistent with organic ketones of similar molecular structure and weight [12]. This parameter is particularly useful for compound identification and purity assessment in analytical chemistry applications [9] [11].
The density of 2-methyl-4-octanone is estimated to be 0.8258 grams per cubic centimeter [9] [10] [11]. This density value is typical for organic ketones and reflects the molecular packing efficiency in the liquid state [9] [11]. The compound exhibits limited water solubility due to its predominantly hydrocarbon structure, with estimated water solubility values ranging from 457.7 to 658.42 milligrams per liter at 25°C [13]. The octanol-water partition coefficient (log Kow) is estimated to be 2.64, indicating moderate lipophilicity [13].
The compound is expected to be readily soluble in common organic solvents such as ethanol, diethyl ether, and chloroform due to its organic nature and moderate polarity [14] [13]. The Henry's Law constant for 2-methyl-4-octanone has been estimated using various methods, with values ranging from 2.71×10⁻⁴ to 4.88×10⁻⁴ atm·m³/mole [13].
The infrared spectrum of 2-methyl-4-octanone exhibits characteristic absorption bands typical of ketone functional groups [15] [16]. The most prominent feature is the carbonyl stretching vibration, which appears as an intense absorption band in the region around 1700-1750 cm⁻¹ [16] [17]. For saturated ketones like 2-methyl-4-octanone, the carbonyl stretch typically occurs around 1715 cm⁻¹ [17].
Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the range of 2800-3000 cm⁻¹, corresponding to the aliphatic methyl and methylene groups [16] [18]. The carbon-carbon stretching vibrations appear in the fingerprint region below 1600 cm⁻¹ [16] [17]. The infrared spectroscopic data from the National Institute of Standards and Technology database provides a comprehensive gas-phase infrared spectrum for this compound [15] [19].
The mass spectrum of 2-methyl-4-octanone shows a molecular ion peak at mass-to-charge ratio 142, corresponding to the molecular weight of the compound [2] [6]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns typical of branched ketones [2] [6] [20]. Common fragment ions result from alpha-cleavage adjacent to the carbonyl group, producing fragments that retain either the acyl or alkyl portions of the molecule [20] [21].
The fragmentation pattern includes loss of alkyl groups from the ketone, particularly the loss of methyl radicals (mass 15) and ethyl radicals (mass 29) [20] [21]. The National Institute of Standards and Technology mass spectral database contains the complete electron ionization mass spectrum for 2-methyl-4-octanone, with detailed fragmentation data [2] [6]. The base peak and relative intensities of fragment ions provide structural information useful for compound identification [20] [21].
The proton nuclear magnetic resonance spectrum of 2-methyl-4-octanone displays characteristic chemical shifts and coupling patterns consistent with its molecular structure [22] [23]. The methyl groups appear as multiplets in the aliphatic region between 0.8-1.3 parts per million [22] [23]. The methylene protons adjacent to the carbonyl group show characteristic downfield shifts due to the deshielding effect of the carbonyl oxygen [22] [23].